3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H- typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline ring.
Fluorination: Incorporation of the fluorine atom at the 6th position.
Piperazinylation: Attachment of the 4-ethyl-1-piperazinyl group at the 7th position.
Oxidation: Formation of the 4-oxo group.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the 4-oxo group to a hydroxyl group.
Substitution: Replacement of functional groups, particularly at the piperazinyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to bacterial cell death. The molecular targets and pathways involved are essential for the compound’s antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H- is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyclopropyl and piperazinyl groups enhance its binding affinity and spectrum of activity compared to other quinolones.
Properties
CAS No. |
1241999-05-2 |
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Molecular Formula |
C27H28FN5O3 |
Molecular Weight |
489.5413232 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 1H-benziMidazol-2-ylMethyl ester |
Origin of Product |
United States |
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